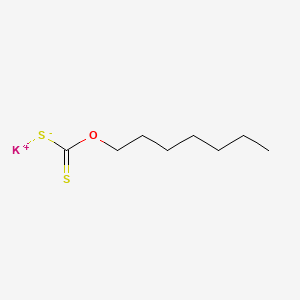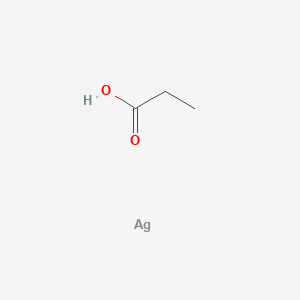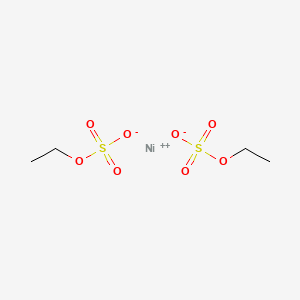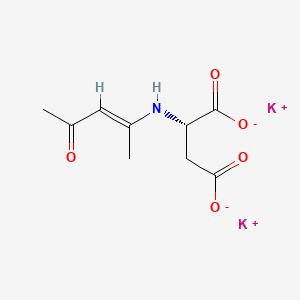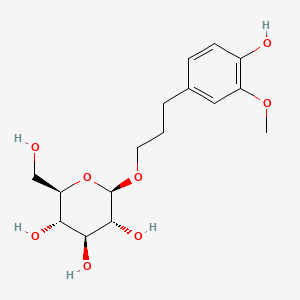
beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl-: is a glycoside compound known for its diverse biological activities. It is a derivative of phenylpropanoid glycosides, which are commonly found in various plants. This compound is characterized by the presence of a glucose molecule (glucopyranoside) attached to a phenylpropanoid moiety, specifically 3-(4-hydroxy-3-methoxyphenyl)propyl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl- typically involves the glycosylation of the phenylpropanoid moiety. One common method is the Koenigs-Knorr reaction, where a glycosyl donor (such as a glycosyl halide) reacts with an alcohol (the phenylpropanoid moiety) in the presence of a catalyst like silver carbonate or silver oxide. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve enzymatic glycosylation, where specific glycosyltransferases catalyze the transfer of glucose from a donor molecule (such as UDP-glucose) to the phenylpropanoid acceptor. This method is advantageous due to its specificity and mild reaction conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group in the compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups in the phenylpropanoid moiety can be reduced to alcohols.
Substitution: The hydroxyl groups in the glucose moiety can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or reduced phenylpropanoid derivatives.
Substitution: Esterified or etherified glucopyranosides.
Scientific Research Applications
beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl-:
Chemistry: Used as a model compound in glycosylation studies and synthesis of complex glycosides.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for diseases related to oxidative stress and inflammation.
Industry: Utilized in the formulation of natural products and nutraceuticals.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, it may modulate signaling pathways involved in inflammation, such as the NF-κB pathway, by inhibiting the activation of pro-inflammatory cytokines.
Comparison with Similar Compounds
beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl-: can be compared with other phenylpropanoid glycosides such as:
Syringin: Similar structure but with a different glycosylation pattern.
Coniferin: Contains a coniferyl alcohol moiety instead of the 3-(4-hydroxy-3-methoxyphenyl)propyl group.
Salicin: A simpler structure with a salicyl alcohol moiety.
The uniqueness of beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl- lies in its specific phenylpropanoid structure, which imparts distinct biological activities and potential therapeutic benefits.
Properties
CAS No. |
64181-82-4 |
|---|---|
Molecular Formula |
C16H24O8 |
Molecular Weight |
344.36 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[3-(4-hydroxy-3-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H24O8/c1-22-11-7-9(4-5-10(11)18)3-2-6-23-16-15(21)14(20)13(19)12(8-17)24-16/h4-5,7,12-21H,2-3,6,8H2,1H3/t12-,13-,14+,15-,16-/m1/s1 |
InChI Key |
SWDZHHGZCMGPOV-IBEHDNSVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)CCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CCCOC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


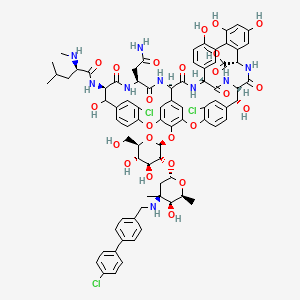

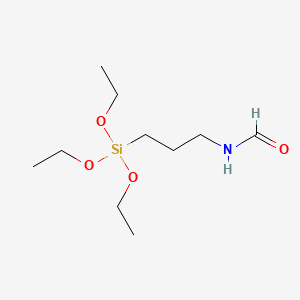
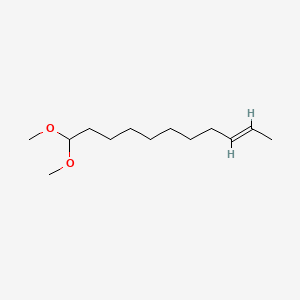
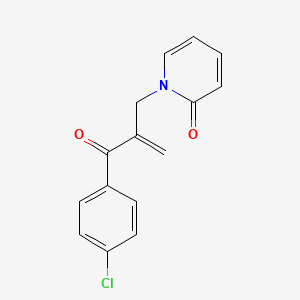
![Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester](/img/structure/B12664119.png)
